molecular formula C16H13ClN2O5 B2804299 4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid CAS No. 1009720-76-6

4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid

Cat. No. B2804299
CAS RN: 1009720-76-6
M. Wt: 348.74
InChI Key: PBHIBVXXJCVTPO-UHFFFAOYSA-N
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Description

The compound “4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid” is a complex organic molecule. It contains a chlorophenyl group, a nitroanilino group, and a 4-oxobutanoic acid group. These groups are common in many organic compounds and have various properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze molecular structures .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the nitro group is often involved in redox reactions, while the carboxylic acid group can participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. These might include its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Vibrational Spectroscopy and Supramolecular Studies

One application involves the use of vibrational spectroscopy (both Raman and infrared) and single-crystal X-ray diffraction to analyze the crystal structure of chloramphenicol succinate, a chloramphenicol derivative. This compound, while not the same, shares functional groups and structural motifs with 4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid. The study highlighted the importance of conventional and non-conventional hydrogen bonds in the compound's structure and the role of π-π stacking interactions (Fernandes et al., 2017).

Molecular Docking and Optical Studies

Another area of application is in molecular docking and optical studies, where compounds with similar structures have been analyzed for their potential in inhibiting Placenta growth factor (PIGF-1), indicating biological activity potential. The study utilized DFT calculations, NBO analysis, and molecular docking to explore the structure-activity relationships and the optical properties indicating potential for nonlinear optical material applications (Vanasundari et al., 2018).

Synthesis and Characterization of Derivatives

The synthesis and structural characterization of derivatives via organocatalytic reactions have been explored, demonstrating methods to produce tetronic acid derivatives with significant enantioselectivity. This application is relevant to the synthesis of complex organic compounds with potential pharmaceutical applications (Yan et al., 2012).

Antioxidant Properties

Research into the antioxidant properties of new 4-hydroxycoumarin derivatives showcases the potential of structurally related compounds in scavenging free radicals, which is essential for developing new antioxidants for therapeutic use (Stanchev et al., 2009).

Advanced Oxidation Processes

The degradation of phenolic compounds in wastewater using advanced oxidation processes has been studied, offering insights into the environmental applications of related chemical structures for pollutant degradation and mineralization (Amadelli et al., 2011).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with any chemical compound to minimize risks .

Future Directions

The future research directions for a compound like this could include studying its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

4-(4-chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O5/c17-11-6-4-10(5-7-11)15(20)9-14(16(21)22)18-12-2-1-3-13(8-12)19(23)24/h1-8,14,18H,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHIBVXXJCVTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-(3-nitroanilino)-4-oxobutanoic acid

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